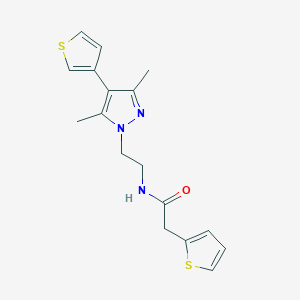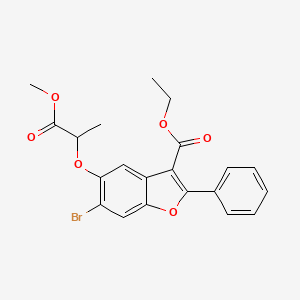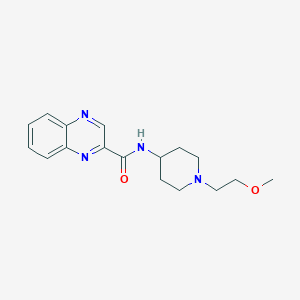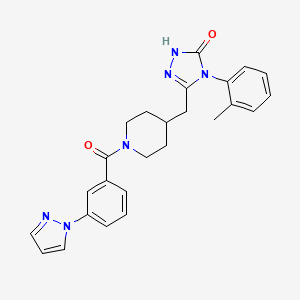![molecular formula C15H15NO5S B2871745 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid CAS No. 518052-94-3](/img/structure/B2871745.png)
5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has an average mass of 321.348 Da and a monoisotopic mass of 321.067108 Da .
Molecular Structure Analysis
The molecular structure of “5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is characterized by its molecular formula C15H15NO5S . The exact structure would require more specific information such as bond lengths and angles, which are not available from the current data.Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential in anticancer research, particularly in the inhibition of certain pathways involved in cancer cell proliferation. For instance, derivatives of this molecule have been studied for their ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer cells .
Antimicrobial Development
Research has indicated that derivatives of 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid can serve as scaffolds for developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This is crucial in the fight against antibiotic resistance.
Molecular Biology
In molecular biology, this compound’s derivatives are used in proteomics research. They can be employed to study protein expression and interaction, which is vital for understanding cellular processes and disease mechanisms .
Drug Development
The sulfonylamino group present in this compound is a common feature in many drug molecules. Its derivatives are being explored for their pharmacological properties and potential use in drug development, particularly for conditions that require modulation of enzymatic activity.
Biochemical Research
In biochemistry, the compound is used for gene editing and proteomics research. It helps in understanding the genetic basis of diseases and the complex dynamics of the proteome .
Industrial Applications
While not directly an application, the compound’s derivatives are being explored for various industrial applications, including the development of biochemical assays and research tools that can be used in industrial biotechnology processes .
Neurological Disorder Treatment
Some studies suggest that derivatives of this compound could be used to develop new treatments for neurological disorders. They have the potential to act as competitive antagonists for receptors implicated in neurological diseases such as epilepsy and schizophrenia .
Pharmacophore in Medicinal Chemistry
The sulfonylamino group is a significant pharmacophore in medicinal chemistry. It is responsible for the biological activity of many clinically significant drugs and is a focus of research for the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBGWNGARQYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)
![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)







![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)
![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)